molecular formula C22H19FN2O2 B11509858 1H-Benzoimidazole, 2-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-

1H-Benzoimidazole, 2-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-

Katalognummer: B11509858
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: KFFYUWBIMQMNFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes both methoxy and fluorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to form the desired benzodiazole structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize the reaction yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted benzodiazole compounds.

Wissenschaftliche Forschungsanwendungen

2-(3,4-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(3,4-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE include:

Uniqueness

What sets 2-(3,4-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE apart from these similar compounds is its unique combination of methoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C22H19FN2O2

Molekulargewicht

362.4 g/mol

IUPAC-Name

2-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]benzimidazole

InChI

InChI=1S/C22H19FN2O2/c1-26-20-12-9-16(13-21(20)27-2)22-24-18-5-3-4-6-19(18)25(22)14-15-7-10-17(23)11-8-15/h3-13H,14H2,1-2H3

InChI-Schlüssel

KFFYUWBIMQMNFR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.